
4-(环丙基甲基)苯硼酸
描述
“4-(Cyclopropylmethyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are known for their mild Lewis acidity and stability, making them important in organic synthesis . The molecular formula of this compound is C10H13BO2S .
Chemical Reactions Analysis
Boronic acids, including “4-(Cyclopropylmethyl)phenylboronic acid”, are widely used in Suzuki–Miyaura coupling reactions, a type of carbon–carbon bond-forming reaction . They can also undergo protodeboronation, a process that is not well developed but has been reported for 1°, 2°, and 3° alkyl boronic esters .科学研究应用
有机合成中的催化
对苯硼酸在有机合成中应用的研究表明了它们作为各种化学转化的催化剂和中间体的效用。例如,已证明苯硼酸催化 [4 + 3] 环加成反应,为合成复杂的分子结构(如环庚并[b]苯并呋喃和环庚并[b]吲哚)提供了一条新途径,效率很高 (Cao, Bian, & Zheng, 2015)。这例证了硼酸在促进碳碳键形成中的潜力,这是合成许多有机化合物的基本步骤。
生物医学应用
在生物医学领域,用苯硼酸基团对聚乙烯亚胺进行修饰显著提高了基因传递效率。这是通过改善与 DNA 的缩合能力并通过与细胞配体的相互作用促进细胞摄取来实现的 (Peng, Chen, Zhong, & Zhuo, 2010)。此类进展强调了硼酸在开发更有效的基因治疗技术中的作用,展示了它们超越传统有机合成应用的多功能性。
传感器开发和糖科学
苯硼酸已成为设计针对碳水化合物和其他含有邻二醇化合物的传感器的组成部分。例如,邻氨基甲基苯硼酸在中性 pH 值下对二醇表现出增强的亲和力,促进了对生物分子的灵敏和选择性传感器开发 (Sun, Chapin, Metola, Collins, Wang, James, & Anslyn, 2019)。这对于监测各种生物分子的生理水平至关重要,突出了硼酸在生物分析化学中的关键作用。
作用机制
Target of Action
4-(Cyclopropylmethyl)phenylboronic acid is a type of organoboron compound . The primary targets of this compound are the transition metals used in catalyzed carbon–carbon bond forming reactions, such as the Suzuki–Miyaura (SM) cross-coupling . These reactions are crucial in organic synthesis, particularly in the formation of complex organic structures .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, the compound, acting as a nucleophilic organic group, is transferred from boron to palladium . This process is part of the overall SM cross-coupling reaction, which also involves the oxidative addition of electrophilic organic groups .
Biochemical Pathways
The primary biochemical pathway affected by 4-(Cyclopropylmethyl)phenylboronic acid is the SM cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this pathway include the formation of complex organic structures, which can be used in various applications, from pharmaceuticals to materials science .
Pharmacokinetics
Boronic acids, in general, are known to have good stability and are readily prepared These properties suggest that 4-(Cyclopropylmethyl)phenylboronic acid may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The result of the action of 4-(Cyclopropylmethyl)phenylboronic acid is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of complex organic structures, which can be used in a variety of applications, including the development of new pharmaceuticals and materials .
Action Environment
The action of 4-(Cyclopropylmethyl)phenylboronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and tolerant to functional groups . This suggests that the compound can act effectively in a variety of chemical environments. Like all chemical reactions, the efficacy and stability of the compound’s action will be influenced by factors such as temperature, ph, and the presence of other chemicals .
安全和危害
未来方向
Boronic acids, including “4-(Cyclopropylmethyl)phenylboronic acid”, continue to find new applications in various fields. For instance, they are being used in the development of new sensing systems , and in the synthesis of functional dyes . Their role in organic synthesis, catalysis, and materials engineering is expected to expand in the future .
属性
IUPAC Name |
[4-(cyclopropylmethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c12-11(13)10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNCAWULSVDPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC2CC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethyl)phenylboronic acid | |
CAS RN |
179251-29-7 | |
| Record name | [4-(cyclopropylmethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

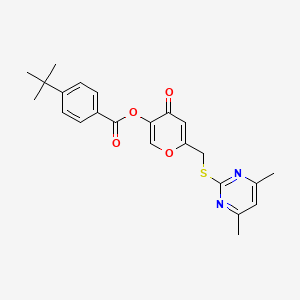
![2-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2914747.png)
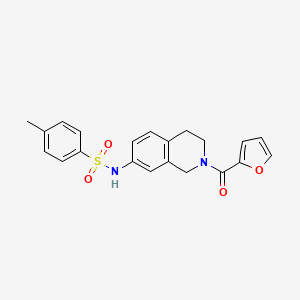

![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B2914751.png)
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2914752.png)
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2914753.png)

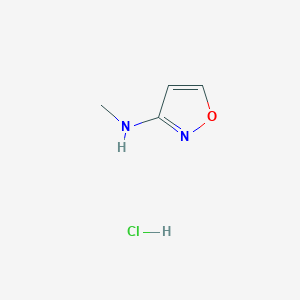
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one](/img/structure/B2914757.png)
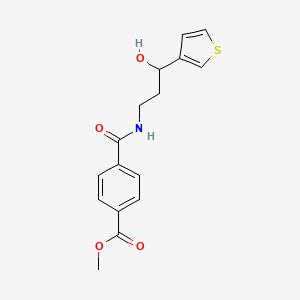
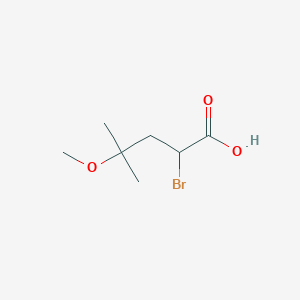
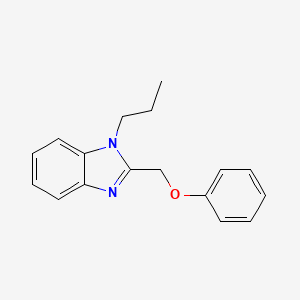
![N-(3-acetamidophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2914765.png)